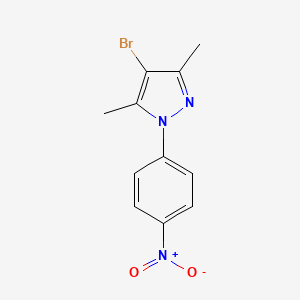

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole” is a derivative of pyrazole, a five-membered heterocyclic compound . It is a stable, well-crystallized white crystalline substance, soluble in many organic solvents and in hydrocarbons when heated .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. In one study, an attempt to synthesize cyclic 1,3-thiazoline by cyclization of the corresponding N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide under the action of hydrochloric acid solution led to hydrolysis to the starting 4-bromo-3,5-dimethylpyrazole . Another study used N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .

Aplicaciones Científicas De Investigación

- Inhibitor of Human Liver Alcohol Dehydrogenase : 4-Bromopyrazole has been studied as an inhibitor of human liver alcohol dehydrogenase. Understanding its interactions with enzymes can aid drug design and development .

- Mutagenicity Studies : Researchers have used this compound in mutagenicity studies, particularly with the L-arabinose resistance test of Salmonella typhimurium .

- Starting Material for 1,4’-Bipyrazoles : 4-Bromopyrazole serves as a valuable starting material in the synthesis of 1,4’-bipyrazoles, which have applications in coordination chemistry and materials science .

- Hexacoordinate Complexes : It can react with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes. These complexes find use in various chemical processes .

- Ligand for Coordination Complexes : Researchers explore its coordination chemistry properties, using it as a ligand to form novel metal complexes. These complexes may exhibit interesting optical, magnetic, or catalytic behavior .

- NMR and HPLC Analysis : Scientists employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to characterize this compound .

- LC-MS and UPLC : Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC) are also used for its analysis .

- Exploring Biological Effects : Researchers investigate the bioactivity and potential biological targets of 4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole. Its unique structure may interact with cellular components .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Coordination Chemistry

Analytical Techniques

Chemical Biology and Bioactivity Studies

Propiedades

IUPAC Name |

4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSGBNRINWZGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2441819.png)

![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![Methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2441828.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441829.png)

![N-(3,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2441830.png)

![3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B2441832.png)

![3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2441833.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2441835.png)

![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)

![9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2441838.png)